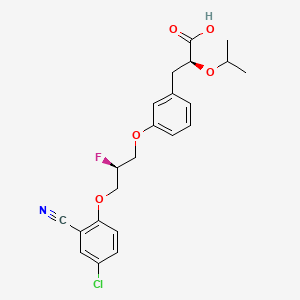

E-3030 free acid

Description

Properties

CAS No. |

478926-45-3 |

|---|---|

Molecular Formula |

C22H23ClFNO5 |

Molecular Weight |

435.9 g/mol |

IUPAC Name |

(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid |

InChI |

InChI=1S/C22H23ClFNO5/c1-14(2)30-21(22(26)27)9-15-4-3-5-19(8-15)28-12-18(24)13-29-20-7-6-17(23)10-16(20)11-25/h3-8,10,14,18,21H,9,12-13H2,1-2H3,(H,26,27)/t18-,21-/m0/s1 |

InChI Key |

QICKBMIIFBKLBR-RXVVDRJESA-N |

Isomeric SMILES |

CC(C)O[C@@H](CC1=CC(=CC=C1)OC[C@@H](COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O |

Canonical SMILES |

CC(C)OC(CC1=CC(=CC=C1)OCC(COC2=C(C=C(C=C2)Cl)C#N)F)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

E-3030 free acid; E-3030; E 3030; E3030 |

Origin of Product |

United States |

Foundational & Exploratory

Unable to Provide In-depth Technical Guide on E-3030 Free Acid Mechanism of Action

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information could be found for a compound designated "E-3030 free acid."

Searches for the mechanism of action, signaling pathways, and experimental data related to "E-3030 free acid" did not yield any relevant results. It is possible that "E-3030" is an internal development code for a compound that has not yet been disclosed in public forums or scientific publications.

As a result, the core requirements of the request, including the provision of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time due to the absence of foundational information on the compound in the public domain.

It is recommended that individuals seeking information on "E-3030 free acid" consult internal documentation or contact the organization that may have originated this designation for further details. Without any publicly accessible data, a technical guide on its mechanism of action cannot be generated.

E-3030: A Technical Overview of a Dual PPARα/γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-3030 is a potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ). As a class of nuclear receptor proteins that function as transcription factors, PPARs play a critical role in the regulation of glucose and lipid metabolism. The dual agonism of PPARα and PPARγ by E-3030 suggests its therapeutic potential in managing metabolic disorders characterized by both dyslipidemia and hyperglycemia, such as type 2 diabetes with associated cardiovascular risk factors. This document provides a comprehensive technical overview of E-3030, including its mechanism of action, preclinical data, and detailed experimental protocols for key studies.

Introduction to Dual PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, which includes three subtypes: PPARα, PPARγ, and PPARδ/β.[1] Activation of PPARα is primarily associated with the reduction of triglycerides and the regulation of energy homeostasis.[1] Conversely, PPARγ activation enhances insulin sensitivity and improves glucose metabolism.[1]

The development of dual PPARα/γ agonists is a therapeutic strategy aimed at simultaneously addressing the multifaceted nature of metabolic diseases like type 2 diabetes, which often present with both insulin resistance and dyslipidemia.[2][3] By combining the beneficial effects of PPARα activation (e.g., triglyceride lowering, similar to fibrates) and PPARγ activation (e.g., improved insulin sensitivity, similar to thiazolidinediones), these compounds are designed to offer a more comprehensive treatment for metabolic syndrome.[2] However, the development of several dual PPAR agonists has been challenged by adverse effects.[1][2][3] E-3030 emerged as a novel compound in this class with promising preclinical results.[4]

E-3030: Compound Profile

-

IUPAC Name: (S)-3-(3-((S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy)phenyl)-2-isopropoxypropanoate[5]

-

CAS Number: 478926-45-3 (free acid)[5]

-

Chemical Formula: C22H22ClFNO5[5]

-

Molecular Weight: 434.87 g/mol [5]

Mechanism of Action

E-3030 functions as a potent activator of both PPARα and PPARγ. Upon binding to these receptors, it induces a conformational change that leads to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARα by E-3030 is expected to influence genes involved in fatty acid oxidation and lipid transport, leading to a reduction in circulating triglycerides. The activation of PPARγ is anticipated to upregulate genes that promote insulin sensitivity, glucose uptake, and adipocyte differentiation.

Figure 1: E-3030 Signaling Pathway.

Preclinical Data

In Vitro Receptor Transactivation

E-3030 has demonstrated potent activation of human, mouse, and dog PPARα and PPARγ in chimeric GAL4-PPAR receptor transactivation reporter assays.[4]

| Receptor | Species | EC50 (nM) |

| PPARα | Human | 65 |

| Mouse | 920 | |

| Dog | 87 | |

| PPARγ | Human | 34 |

| Mouse | 73 | |

| Dog | 34 |

Table 1: In Vitro Potency (EC50) of E-3030 on PPAR Subtypes.[4]

In Vivo Efficacy in a Type 2 Diabetes Model (db/db Mice)

In a 14-day study, oral administration of E-3030 to db/db mice, a genetic model of type 2 diabetes, resulted in significant improvements in multiple metabolic parameters.[4]

| Parameter | Dose (mg/kg) | Outcome |

| Blood Glucose | ≥ 3 | Significant decrease |

| Triglyceride (TG) | ≥ 1 | Significant decrease |

| Non-Esterified Fatty Acids (NEFA) | ≥ 1 | Significant decrease |

| Insulin | ≥ 1 | Significant decrease |

| Adiponectin | ≥ 3 | Significant increase |

| Oral Glucose Tolerance Test (OGTT) | 3 | Improved glucose tolerance on Day 15 |

Table 2: Effects of E-3030 in db/db Mice after 14 Days of Oral Administration.[4]

In Vivo Efficacy in a Dyslipidemia Model (Beagle Dogs)

A 14-day oral treatment study in beagle dogs demonstrated the hypolipidemic effects of E-3030.[4]

| Parameter | Dose (mg/kg) | Outcome |

| Triglyceride (TG) | ≥ 0.03 | Remarkable lowering effect |

| Non-HDL Cholesterol | ≥ 0.03 | Remarkable lowering effect |

| Apolipoprotein C-III (apo C-III) | Not specified | Reduction on Days 7 and 14 |

| Lipoprotein Lipase (LPL) | Not specified | Elevation on Day 15 |

Table 3: Hypolipidemic Effects of E-3030 in Beagle Dogs.[4]

The observed reduction in triglycerides and non-HDL cholesterol is likely due to the combined effects of decreased apo C-III (an inhibitor of LPL) and increased LPL levels, leading to enhanced lipolysis.[4]

Experimental Protocols

Chimeric GAL4-PPAR Receptor Transactivation Reporter Assay

This in vitro assay is designed to quantify the activation of specific PPAR subtypes by a test compound.

Figure 2: GAL4-PPAR Transactivation Assay Workflow.

Methodology:

-

Cell Culture: Mammalian cells (e.g., HEK293) are cultured in appropriate media and conditions.

-

Transfection: Cells are transiently co-transfected with two plasmids:

-

An expression vector encoding a fusion protein of the yeast GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of a specific PPAR subtype (e.g., human PPARα or PPARγ).

-

A reporter vector containing a GAL4 upstream activation sequence (UAS) linked to a reporter gene, typically firefly luciferase.

-

-

Treatment: After transfection, the cells are treated with various concentrations of E-3030 or a vehicle control.

-

Incubation: The treated cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to the level of PPAR activation, is normalized to a control. A dose-response curve is generated to calculate the EC50 value, representing the concentration of E-3030 that elicits 50% of the maximal response.

In Vivo Studies in db/db Mice

This protocol outlines a typical efficacy study in a diabetic mouse model.

Figure 3: db/db Mouse Study Workflow.

Methodology:

-

Animals: Male C57BL/KsJ-db/db mice are used as the diabetic model, with their lean littermates (db/+) serving as controls. Animals are housed in a controlled environment with free access to food and water.

-

Acclimatization and Grouping: After an acclimatization period, mice are randomized into treatment groups based on body weight and blood glucose levels.

-

Drug Administration: E-3030 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose solution) and administered orally once daily for the duration of the study (e.g., 14 days).

-

Metabolic Monitoring: Blood samples are collected periodically (e.g., from the tail vein) to measure parameters like blood glucose, triglycerides, NEFA, and insulin.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, mice are given an oral glucose load (e.g., 2 g/kg), and blood glucose levels are measured at various time points (e.g., 0, 30, 60, 120 minutes) to assess glucose disposal.

In Vivo Studies in Beagle Dogs

This protocol describes a study to evaluate the effects of a compound on lipid metabolism in a non-rodent species.

Methodology:

-

Animals: Healthy male beagle dogs are used. They are housed individually and maintained on a standard diet.

-

Study Design: A crossover or parallel-group design can be employed. Following an acclimatization period, dogs are assigned to treatment groups.

-

Drug Administration: E-3030 is administered orally (e.g., in gelatin capsules) once daily for the study duration (e.g., 14 days).

-

Blood Sampling: Blood samples are collected from a peripheral vein at baseline and at specified time points during the treatment period (e.g., Days 7 and 14). Samples are typically collected after an overnight fast.

-

Lipid Profile Analysis: Plasma or serum is analyzed for key lipid parameters, including total cholesterol, HDL cholesterol, LDL cholesterol, triglycerides, and apolipoproteins (e.g., apo C-III).

-

Enzyme Activity: Assays for enzymes like lipoprotein lipase (LPL) can be performed to investigate the mechanism of lipid lowering.

-

Data Analysis: Changes in lipid parameters from baseline are calculated and compared between the E-3030 treated groups and the vehicle control group.

Conclusion

The preclinical data for E-3030 demonstrate its activity as a dual PPARα/γ agonist. In vitro, it potently activates both human PPAR subtypes. In vivo, it exhibits significant antidiabetic and hypolipidemic effects in relevant animal models.[4] These findings suggest that E-3030 has the potential to treat the dual pathologies of hyperglycemia and dyslipidemia commonly observed in patients with type 2 diabetes.[4] Further clinical investigation would be required to establish its safety and efficacy in humans.

References

- 1. criver.com [criver.com]

- 2. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor T-1095 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Feeding Healthy Beagles Medium-Chain Triglycerides, Fish Oil, and Carnitine Offsets Age-Related Changes in Serum Fatty Acids and Carnitine Metabolites | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. meliordiscovery.com [meliordiscovery.com]

E-3030 Free Acid: A Technical Overview of its Preclinical Biological Activity as a Dual PPARα/γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: E-3030 is a potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms. PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism. As a dual agonist, E-3030 was investigated for its potential therapeutic benefits in metabolic disorders, such as type 2 diabetes and dyslipidemia. Although its clinical development was discontinued in Phase I, the preclinical data for E-3030 provides valuable insights into the biological activity and potential mechanisms of dual PPARα/γ agonism. This technical guide summarizes the key preclinical biological activities of E-3030 free acid, details the experimental methodologies used in its evaluation, and visualizes its signaling pathway and experimental workflows.

Quantitative Biological Activity of E-3030

The in vitro potency of E-3030 as a dual PPARα/γ agonist was determined using a chimeric GAL4-PPAR receptor transactivation reporter assay. The following table summarizes the half-maximal effective concentration (EC50) values for E-3030 free acid across different species.

| Receptor | Species | EC50 (nM) |

| PPARα | Human | 65[1] |

| Mouse | 920[1] | |

| Dog | 87[1] | |

| PPARγ | Human | 34[1] |

| Mouse | 73[1] | |

| Dog | 34[1] |

Signaling Pathway

E-3030, as a PPAR agonist, exerts its effects by binding to and activating PPARα and PPARγ. Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Protocols

In Vitro PPAR Transactivation Assay

Objective: To determine the potency (EC50) of E-3030 in activating PPARα and PPARγ.

Methodology: A chimeric GAL4-PPAR receptor transactivation reporter assay was utilized.[1]

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.

-

Plasmids:

-

An expression vector for a chimeric receptor containing the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human, mouse, or dog PPARα or PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Transfection: Cells are co-transfected with the expression, reporter, and control plasmids.

-

Treatment: After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of E-3030 free acid or a vehicle control.

-

Lysis and Reporter Assay: Following treatment, the cells are lysed, and the luciferase and β-galactosidase activities are measured using appropriate substrates and a luminometer/spectrophotometer.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-response curve is then plotted, and the EC50 value is calculated using a non-linear regression model.

In Vivo Antidiabetic and Hypolipidemic Studies in db/db Mice

Objective: To evaluate the effects of E-3030 on hyperglycemia, hyperlipidemia, and insulin resistance in a diabetic animal model.

Methodology:

-

Animal Model: C57BL/KsJ-db/db mice, a genetic model of type 2 diabetes, were used.[1]

-

Acclimation: Animals are acclimated to the housing conditions for a specified period before the start of the experiment.

-

Grouping and Dosing: Mice are randomly assigned to vehicle control and E-3030 treatment groups. E-3030 is administered orally once daily for a period of 14 days at various doses (e.g., 1, 3 mg/kg).[1]

-

Blood Sampling and Analysis: Blood samples are collected at baseline and at specified time points during the treatment period. The following parameters are measured:

-

Blood Glucose

-

Triglycerides (TG)

-

Non-Esterified Fatty Acids (NEFA)

-

Insulin

-

Adiponectin[1]

-

-

Oral Glucose Tolerance Test (OGTT): On day 15, after an overnight fast, an OGTT is performed. A baseline blood sample is taken, and then a glucose solution is administered orally. Blood glucose levels are measured at various time points post-glucose administration (e.g., 30, 60, 120 minutes) to assess glucose tolerance.[1]

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups with the vehicle control group.

In Vivo Hypolipidemic Studies in Beagle Dogs

Objective: To assess the lipid-lowering effects of E-3030 in a non-rodent species.

Methodology:

-

Animal Model: Beagle dogs were used.[1]

-

Treatment: E-3030 was administered orally for 14 days at various doses (e.g., 0.03 mg/kg and higher).[1]

-

Blood Analysis: Blood samples were collected to measure:

-

Triglycerides (TG)

-

Non-High-Density Lipoprotein (non-HDL) cholesterol

-

Apolipoprotein C-III (apo C-III)

-

Lipoprotein Lipase (LPL) levels[1]

-

-

Data Analysis: The effects of E-3030 on these parameters were compared to baseline and/or a control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like E-3030.

Summary of Biological Effects

Preclinical studies demonstrated that E-3030 free acid effectively activates both PPARα and PPARγ. In diabetic db/db mice, oral administration of E-3030 led to significant reductions in blood glucose, triglycerides, non-esterified fatty acids, and insulin levels.[1] It also increased levels of adiponectin, a hormone with insulin-sensitizing effects, and improved glucose tolerance.[1] In beagle dogs, E-3030 exhibited potent lipid-lowering effects, significantly reducing triglycerides and non-HDL cholesterol.[1] The mechanism for this lipid-lowering action was suggested to involve the reduction of apo C-III and the elevation of lipoprotein lipase, leading to increased lipolysis.[1] These findings highlight the potential of dual PPARα/γ agonists to address multiple facets of metabolic syndrome.

References

E-3030 Free Acid: A Technical Overview of a Dual PPARα/γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3030 free acid, scientifically known as (2S)-3-(3-((2S)-3-(4-CHLORO-2-CYANOPHENOXY)-2-FLUOROPROPOXY)PHENYL)-2-ISOPROPOXYPROPIONIC ACID, is a potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms. Developed by Eisai Co., Ltd., this phenylpropionic acid derivative has demonstrated potential in preclinical studies for the management of metabolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of E-3030 free acid, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Development

E-3030 was synthesized by Eisai Co., Ltd. as part of their research into novel treatments for metabolic diseases. It emerged from a class of phenylpropionic acid derivatives designed to act as PPAR agonists. The development of E-3030 reached at least Phase I clinical trials, although its current development status suggests it may have been discontinued.

Chemical Properties

| Property | Value |

| Systematic Name | (2S)-3-(3-((2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy)phenyl)-2-isopropoxypropionic acid |

| Molecular Formula | C22H23ClFNO5 |

| Molecular Weight | 435.87 g/mol |

Synthesis

While a definitive, step-by-step synthesis protocol for E-3030 free acid is not publicly available in full detail, the general approach for creating similar phenylpropionic acid derivatives involves a multi-step synthetic route. Based on patents filed by Eisai for related compounds, a plausible synthetic strategy can be outlined.

Logical Synthesis Workflow:

Caption: A generalized synthetic workflow for phenylpropionic acid derivatives like E-3030.

Note: This represents a logical, high-level overview. The actual synthesis would involve specific reagents, catalysts, and reaction conditions that are proprietary to Eisai.

Biological Activity and Mechanism of Action

E-3030 free acid functions as a dual agonist for PPARα and PPARγ. These nuclear receptors are critical regulators of lipid and glucose metabolism.

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle. Activation of PPARα leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

-

PPARγ Activation: Highly expressed in adipose tissue, where it plays a key role in adipogenesis, fatty acid storage, and insulin sensitization.

By activating both receptors, E-3030 has the potential to address both dyslipidemia and hyperglycemia, common comorbidities in type 2 diabetes.

Signaling Pathway:

Caption: The signaling pathways of PPARα and PPARγ activated by E-3030 free acid.

Quantitative Data

| Parameter | Receptor | Value |

| EC50 | Human PPARα | 65 nM |

| EC50 | Human PPARγ | 34 nM |

Experimental Protocols

While detailed, step-by-step protocols from the original studies are not fully available, the following outlines the likely methodologies used for the in vitro and in vivo characterization of E-3030 free acid.

In Vitro PPAR Transactivation Assay

Objective: To determine the potency (EC50) of E-3030 free acid in activating PPARα and PPARγ.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the ligand-binding domain of either human PPARα or PPARγ fused to a DNA-binding domain (e.g., GAL4).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).

-

-

Treatment: Transfected cells are treated with varying concentrations of E-3030 free acid.

-

Luciferase Assay: After an incubation period, cell lysates are assayed for luciferase activity. The luminescence signal is proportional to the level of receptor activation.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.

Workflow Diagram:

E-3030: A Technical Deep Dive into its Structure-Activity Relationship as a Dual PPARα/γ Agonist

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

E-3030, chemically known as monocalcium bis((2S)-3-{3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl}-2-isopropoxypropionate) trihydrate, is a novel and potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Developed by Eisai Co., Ltd., E-3030 was investigated for its potential in treating metabolic disorders, leveraging the synergistic benefits of activating both PPAR isoforms. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of E-3030, its mechanism of action, and the experimental methodologies used in its evaluation.

Core Data: Potency and In Vivo Efficacy

E-3030 demonstrates potent activation of both human PPARα and PPARγ. The in vitro activity of E-3030 was determined using a chimeric GAL4-PPAR receptor transactivation reporter assay. This assay measures the ability of a compound to activate the ligand-binding domain (LBD) of the PPAR, which is fused to the GAL4 DNA-binding domain.

| Receptor | Species | EC50 (nM) |

| PPARα | Human | 65[1] |

| Mouse | 920[1] | |

| Dog | 87[1] | |

| PPARγ | Human | 34[1] |

| Mouse | 73[1] | |

| Dog | 34[1] | |

| Table 1: In Vitro Potency of E-3030 on PPARα and PPARγ Receptors |

Preclinical studies in animal models highlighted the therapeutic potential of E-3030. In diabetic db/db mice, oral administration of E-3030 for 14 days led to significant improvements in metabolic parameters.

| Parameter | Effect | Effective Dose (mg/kg) |

| Blood Glucose | Decreased | ≥ 3[1] |

| Triglycerides (TG) | Decreased | ≥ 1[1] |

| Non-Esterified Fatty Acids (NEFA) | Decreased | ≥ 1[1] |

| Insulin | Decreased | ≥ 1[1] |

| Adiponectin | Increased | ≥ 3[1] |

| Table 2: In Vivo Effects of E-3030 in db/db Mice |

Furthermore, in beagle dogs, a 14-day oral treatment with E-3030 demonstrated remarkable lipid-lowering effects, comparable to the PPARα agonist fenofibrate.

| Parameter | Effect | Effective Dose (mg/kg) |

| Triglycerides (TG) | Decreased | ≥ 0.03[1] |

| Non-HDL Cholesterol | Decreased | ≥ 0.03[1] |

| Apolipoprotein C-III (apo C-III) | Decreased | Not specified[1] |

| Lipoprotein Lipase (LPL) | Elevated | Not specified[1] |

| Table 3: In Vivo Effects of E-3030 in Beagle Dogs |

Experimental Protocols

Chimeric GAL4-PPAR Receptor Transactivation Reporter Assay

The in vitro potency of E-3030 and its analogs was determined using a chimeric GAL4-PPAR receptor transactivation reporter assay. This cell-based assay is a standard method for quantifying the activity of nuclear receptor agonists.

Principle: The assay utilizes a genetically engineered reporter system transiently transfected into a suitable mammalian cell line (e.g., HEK293). The system consists of two key plasmids:

-

Expression Plasmid: This plasmid encodes a chimeric receptor protein. The DNA-binding domain (DBD) of the yeast transcription factor GAL4 is fused to the ligand-binding domain (LBD) of the human PPARα or PPARγ receptor.

-

Reporter Plasmid: This plasmid contains a promoter with multiple copies of the GAL4 Upstream Activating Sequence (UAS). This sequence is recognized and bound by the GAL4 DBD. Downstream of the promoter is a reporter gene, typically luciferase.

Workflow:

Detailed Steps:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media. The cells are then co-transfected with the GAL4-PPAR LBD expression plasmid and the GAL4 UAS-luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for plasmid expression, the transfected cells are treated with varying concentrations of E-3030 or a vehicle control.

-

Cell Lysis: Following a defined treatment period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luminescence Measurement: A luciferase substrate is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light, and the luminescence is measured using a luminometer.

-

Data Analysis: The luminescence intensity is proportional to the level of reporter gene expression, which in turn reflects the activation of the PPAR LBD by the test compound. The data is plotted as a dose-response curve, and the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated.

Signaling Pathways

The therapeutic effects of E-3030 are mediated through the activation of PPARα and PPARγ, which act as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes, thereby modulating their expression.

PPARα-mediated effects primarily impact lipid metabolism. The observed reduction in triglycerides and non-HDL cholesterol in beagle dogs is attributed to the dual effect of increased LPL activity and decreased apo C-III levels.[1] LPL is a key enzyme in the hydrolysis of triglycerides, while apo C-III is an inhibitor of LPL. Therefore, the net effect is enhanced clearance of triglyceride-rich lipoproteins.

PPARγ-mediated effects are central to improving insulin sensitivity. The increase in adiponectin observed in db/db mice is a key mechanism. Adiponectin is an adipokine that enhances insulin action in peripheral tissues, leading to improved glucose uptake and utilization.

Structure-Activity Relationship (SAR)

The general structure of these agonists typically consists of:

-

An acidic head group: The carboxylic acid moiety in E-3030 is crucial for interacting with a conserved polar network of amino acid residues (including tyrosine, histidine, and serine) in the ligand-binding pocket of PPARs.

-

A central linker region: This provides the appropriate length and flexibility for the molecule to adopt the optimal conformation within the binding site. In E-3030, this is a complex ether linkage.

-

A lipophilic tail: This part of the molecule occupies a larger, more hydrophobic portion of the ligand-binding pocket. The 4-chloro-2-cyanophenoxy group in E-3030 serves this purpose.

The stereochemistry of E-3030, with two (S)-chiral centers, is also likely critical for its high potency, as specific stereoisomers often exhibit significantly higher affinity for their biological targets.

Conclusion

E-3030 is a potent dual PPARα/γ agonist with demonstrated efficacy in improving both lipid and glucose metabolism in preclinical models. Its mechanism of action is well-understood, involving the transcriptional regulation of key genes in lipid and glucose homeostasis. While the clinical development of E-3030 was discontinued, the information gathered from its preclinical evaluation provides valuable insights for the design and development of future dual PPAR agonists for the treatment of metabolic diseases. The intricate interplay of its structural features highlights the key chemical motifs necessary for potent and balanced dual agonism. Further research into the SAR of this and related series of compounds could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

E-3030 Free Acid: A Technical Guide to its Identification as a Dual PPARα/γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

E-3030 free acid has been identified as a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This technical guide provides a comprehensive overview of the target identification of E-3030 free acid, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols utilized for its characterization. The document is intended to serve as a resource for researchers and professionals in the field of drug development and metabolic disease research.

Introduction

E-3030 free acid is a novel therapeutic agent with significant potential in the management of metabolic disorders, particularly type 2 diabetes and dyslipidemia. Its primary mechanism of action is through the activation of PPARs, a group of nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism. This guide will delve into the specifics of its interaction with PPARα and PPARγ, the downstream signaling pathways it modulates, and the experimental evidence supporting its classification as a dual agonist.

Target Identification and Quantitative Activity

The primary molecular targets of E-3030 free acid are PPARα and PPARγ. The activity of E-3030 has been quantified using cell-based reporter gene assays, which measure the ability of the compound to activate these receptors.

| Receptor | Species | EC50 (nM) |

| PPARα | Human | 65[1][2] |

| Mouse | 920[2] | |

| Dog | 87[2] | |

| PPARγ | Human | 34[1][2] |

| Mouse | 73[2] | |

| Dog | 34[2] |

Table 1: EC50 values of E-3030 for PPARα and PPARγ activation in a chimeric GAL4-PPAR receptor transactivation reporter assay.[2]

Mechanism of Action and Signaling Pathways

As a dual PPARα/γ agonist, E-3030 free acid exerts its therapeutic effects by modulating the expression of a wide array of genes involved in metabolic processes.

PPARα-Mediated Effects on Lipid Metabolism

Activation of PPARα by E-3030 leads to a reduction in plasma triglycerides. This is achieved through a two-pronged approach: the downregulation of apolipoprotein C-III (apo C-III), an inhibitor of lipoprotein lipase (LPL), and the upregulation of LPL itself.[2][3] This dual action results in increased lipolysis and clearance of triglyceride-rich lipoproteins from the circulation.

References

- 1. Safety, Tolerability, and Pharmacokinetics of E3030, a Novel Peroxisome Proliferator-Activated Receptor α/γ Dual Agonist, in Healthy Japanese Male Subjects [scirp.org]

- 2. Antidiabetic and hypolipidemic effects of a novel dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, E3030, in db/db mice and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

In-Depth Technical Guide: Pharmacokinetics of E-3030 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3030 is a novel, potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a dual agonist, E-3030 is designed to address both dyslipidemia and hyperglycemia, key components of type 2 diabetes and metabolic syndrome. This technical guide provides a comprehensive overview of the available non-clinical pharmacokinetic data for E-3030 free acid, based on preclinical studies in mice and beagle dogs. The information is compiled from the pivotal study by Kasai et al. (2008), which remains the primary public source of data on this compound.

Core Pharmacological Activity

E-3030 demonstrates potent activation of both human and animal PPARα and PPARγ receptors. The in vitro activity, as determined by a chimeric GAL4-PPAR receptor transactivation reporter assay, is summarized below.

| Receptor | EC50 (nM) |

| Human PPARα | 65 |

| Mouse PPARα | 920 |

| Dog PPARα | 87 |

| Human PPARγ | 34 |

| Mouse PPARγ | 73 |

| Dog PPARγ | 34 |

| Table 1: In Vitro Potency (EC50) of E-3030 on PPAR Receptors.[1] |

Non-Clinical Pharmacokinetics

While the pivotal study by Kasai et al. (2008) focuses on the pharmacodynamic effects of E-3030, it provides limited direct pharmacokinetic parameters such as Cmax, Tmax, and AUC. The study design, however, allows for an understanding of the dosing and exposure necessary to achieve therapeutic effects in animal models.

Animal Studies

The primary in vivo studies were conducted in a diabetic mouse model (C57BL/KsJ-db/db mice) and in healthy beagle dogs, selected for their similar PPARα and PPARγ transactivation responses to E-3030 as humans.[1]

Experimental Protocols

-

Animal Models:

-

Male C57BL/KsJ-db/db mice were used as a model for type 2 diabetes.

-

Male beagle dogs were used for assessing lipid-lowering effects.[1]

-

-

Dosing:

-

Mice: E-3030 was administered orally for a 14-day period. Significant effects on blood glucose and adiponectin were observed at doses of 3 mg/kg or greater, while effects on triglyceride, non-esterified fatty acids (NEFA), and insulin were seen at 1 mg/kg or more.[1]

-

Dogs: E-3030 was administered orally for 14 days. Remarkable triglyceride and non-HDL cholesterol-lowering effects were observed at doses of 0.03 mg/kg or greater.[1]

-

-

Sample Collection and Analysis:

While specific details of the analytical methods for quantifying E-3030 in plasma are not provided in the publication, standard methods such as LC-MS/MS would typically be employed for such analyses.

Mechanism of Action and Signaling Pathway

As a dual PPARα and PPARγ agonist, E-3030 modulates the transcription of a wide array of genes involved in lipid and glucose metabolism.

-

PPARα Activation: Primarily occurs in the liver, heart, and skeletal muscle. It leads to an upregulation of genes involved in fatty acid uptake and β-oxidation. This results in decreased plasma triglycerides and an improved lipid profile. E-3030's effect of reducing apo C-III and elevating lipoprotein lipase (LPL) in beagle dogs is a direct consequence of PPARα activation, leading to increased lipolysis.[1]

-

PPARγ Activation: Predominantly active in adipose tissue. Activation of PPARγ promotes adipocyte differentiation and enhances insulin sensitivity, leading to improved glucose uptake and lower blood glucose levels. The observed increases in blood adiponectin levels and improved glucose tolerance in db/db mice are characteristic effects of PPARγ agonism.[1]

The combined action of E-3030 on both receptors suggests a comprehensive approach to managing the multifaceted nature of type 2 diabetes.

Experimental Workflow Visualization

The general workflow for the in vivo evaluation of E-3030 in the db/db mouse model is outlined below.

Summary and Future Directions

E-3030 free acid is a potent dual PPARα/γ agonist with demonstrated efficacy in animal models of diabetes and dyslipidemia. The available data indicates that E-3030 effectively improves key metabolic parameters at relatively low oral doses. However, a detailed characterization of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties, is not publicly available. Further studies are required to fully elucidate the pharmacokinetic-pharmacodynamic relationship of E-3030 and to determine its safety and efficacy in human subjects. For researchers in the field, this presents an opportunity to build upon the foundational work by Kasai et al. to further explore the therapeutic potential of this compound.

References

E-3030 Free Acid: An In-Depth Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3030 free acid is a novel, potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a dual agonist, it is designed to address multiple facets of metabolic dysfunction, particularly those associated with type 2 diabetes, by simultaneously improving insulin sensitivity and regulating lipid metabolism.[1] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by E-3030 free acid, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action: PPAR Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[2][3][4] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[3][5] E-3030 free acid exerts its effects by binding to and activating PPARα and PPARγ.

Upon activation by a ligand such as E-3030, the PPAR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[6] This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][7] This binding event recruits co-activator proteins, leading to the initiation of transcription of a suite of genes involved in glucose and lipid metabolism, energy homeostasis, and inflammation.[3][5][6]

Quantitative Data: In Vitro Activity of E-3030

The potency of E-3030 as a dual PPARα/γ agonist has been quantified in cell-based reporter gene assays. The following tables summarize the half-maximal effective concentrations (EC50) of E-3030 for different species' PPAR isoforms, demonstrating its potent and dual activity.

Table 1: EC50 Values of E-3030 for PPARα Activation [1]

| Species | PPARα EC50 (nM) |

| Human | 65 |

| Mouse | 920 |

| Dog | 87 |

Table 2: EC50 Values of E-3030 for PPARγ Activation [1]

| Species | PPARγ EC50 (nM) |

| Human | 34 |

| Mouse | 73 |

| Dog | 34 |

Downstream Signaling Pathways and Physiological Effects

The dual agonism of E-3030 on PPARα and PPARγ results in a synergistic regulation of metabolic pathways.

PPARγ-Mediated Signaling: Enhanced Insulin Sensitivity

Activation of PPARγ, predominantly expressed in adipose tissue, is the primary mechanism for improving insulin sensitivity.[3][4] Thiazolidinediones (TZDs) are a well-known class of drugs that act as selective PPARγ agonists.[2][4] E-3030's PPARγ activity leads to:

-

Adipocyte Differentiation: Promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[2][4]

-

Increased Adiponectin Secretion: Upregulates the expression and secretion of adiponectin, an adipokine that enhances insulin sensitivity in the liver and skeletal muscle.[1]

-

Improved Glucose Uptake: Increases the transcription of genes involved in glucose transport, leading to enhanced glucose uptake in peripheral tissues.[2]

-

Reduction of Free Fatty Acids (FFAs): Promotes the storage of FFAs in adipose tissue, thereby reducing their circulating levels and mitigating FFA-induced insulin resistance.[2][4]

PPARα-Mediated Signaling: Regulation of Lipid Metabolism

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3][6] Fibrate drugs are synthetic ligands for PPARα and are used to treat dyslipidemia.[8] The activation of PPARα by E-3030 leads to a favorable lipid profile through the following mechanisms:

-

Increased Lipoprotein Lipase (LPL) Expression: PPARα activation upregulates the expression of LPL, an enzyme crucial for the hydrolysis of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons.[1] This leads to a reduction in plasma triglyceride levels.

-

Decreased Apolipoprotein C-III (Apo C-III) Expression: E-3030 reduces the expression of Apo C-III, a protein that inhibits LPL activity.[1] By downregulating Apo C-III, E-3030 further enhances the clearance of triglyceride-rich lipoproteins.[9][10][11]

-

Enhanced Fatty Acid Oxidation: Upregulates genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle, leading to a reduction in circulating non-esterified fatty acids (NEFAs).

The combined effect of increased LPL and decreased Apo C-III results in increased lipolysis and a significant reduction in triglyceride and non-HDL cholesterol levels.[1]

Quantitative Data: In Vivo Efficacy of E-3030

The therapeutic potential of E-3030 has been demonstrated in animal models of diabetes and dyslipidemia.

Table 3: Effects of 14-Day Oral Administration of E-3030 in db/db Mice [1]

| Parameter | Dose (mg/kg) | % Change from Vehicle |

| Blood Glucose | 3 | Significant Decrease |

| Blood Adiponectin | 3 | Significant Increase |

| Blood Triglycerides | 1 | Significant Decrease |

| Blood NEFA | 1 | Significant Decrease |

| Blood Insulin | 1 | Significant Decrease |

Table 4: Effects of 14-Day Oral Administration of E-3030 in Beagle Dogs [1]

| Parameter | Dose (mg/kg) | Effect |

| Triglycerides | ≥ 0.03 | Remarkable Decrease |

| Non-HDL Cholesterol | ≥ 0.03 | Remarkable Decrease |

| Apo C-III | Reduced | |

| Lipoprotein Lipase | Elevated |

Experimental Protocols

PPAR Transactivation Assay (Cell-based Reporter Gene Assay)

This assay is used to determine the potency (EC50) of a compound as a PPAR agonist.

Principle: This method utilizes a chimeric receptor system where the ligand-binding domain (LBD) of a PPAR isoform is fused to the DNA-binding domain (DBD) of the GAL4 yeast transcription factor.[1] Cells are co-transfected with this chimeric receptor plasmid and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound activates the PPAR LBD, the GAL4 DBD binds to the UAS, driving the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293T or a similar cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Cells are seeded in 24-well plates.

-

Transient transfection is performed using a lipofection reagent. The following plasmids are co-transfected:

-

An expression plasmid for the GAL4-PPAR LBD chimera (e.g., pBIND-PPARγ).

-

A reporter plasmid containing a luciferase gene downstream of a GAL4 response element (e.g., pGRE-LUC).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).[12]

-

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with serum-free medium containing various concentrations of E-3030 free acid or a reference agonist (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα).

-

-

Luciferase Assay:

-

After 24 hours of incubation with the compound, cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The fold activation is calculated relative to the vehicle control.

-

The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is used to measure the change in the expression of PPAR target genes (e.g., LPL, Apo C-III) in response to treatment with E-3030.

Principle: qPCR measures the amount of a specific mRNA transcript in a sample. Cells or tissues are treated with the compound, RNA is extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels.

Detailed Methodology:

-

Cell Culture and Treatment:

-

HepG2 cells (for liver-related genes) or differentiated adipocytes are treated with E-3030 at various concentrations for a specified time (e.g., 24 hours).

-

-

RNA Extraction:

-

Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

The quality and quantity of the RNA are assessed using a spectrophotometer.

-

-

cDNA Synthesis:

-

The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

The RNA is then reverse-transcribed into cDNA using a reverse transcriptase enzyme and random hexamer primers.

-

-

qPCR Reaction:

-

The qPCR reaction is set up in triplicate for each sample and gene of interest. Each reaction contains:

-

cDNA template

-

Gene-specific forward and reverse primers (e.g., for LPL, APOC3, and a housekeeping gene like GAPDH for normalization).

-

SYBR Green PCR Master Mix.

-

-

The reaction is run on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

The cycle threshold (Ct) value is determined for each reaction.

-

The expression of the target gene is normalized to the expression of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

The relative change in gene expression compared to the vehicle-treated control is calculated using the 2^-ΔΔCt method.

-

Conclusion

E-3030 free acid is a potent dual PPARα/γ agonist with a well-defined mechanism of action that translates to significant therapeutic potential for type 2 diabetes and associated dyslipidemia. By activating PPARγ, it enhances insulin sensitivity and glucose uptake, while its PPARα agonism leads to a favorable modulation of lipid metabolism, primarily through the upregulation of LPL and downregulation of Apo C-III. The quantitative data from in vitro and in vivo studies underscore its efficacy. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and similar compounds.

References

- 1. Antidiabetic and hypolipidemic effects of a novel dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, E3030, in db/db mice and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are PPAR agonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. cusabio.com [cusabio.com]

- 6. PPAR-γ Agonists and Their Effects on IGF-I Receptor Signaling: Implications for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. PPAR agonist - Wikipedia [en.wikipedia.org]

- 9. Apolipoprotein C-III deficiency accelerates triglyceride hydrolysis by lipoprotein lipase in wild-type and apoE knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Roles of ApoC-III on the Metabolism of Triglyceride-Rich Lipoproteins in Humans [frontiersin.org]

- 11. Sequence analysis and variant identification at the APOC3 gene locus indicates association of rs5218 with BMI in a sample of Kuwaiti’s - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

In-Depth Technical Guide: Cellular Uptake and Distribution of E-3030

For Researchers, Scientists, and Drug Development Professionals

Introduction

E-3030 is a novel dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a molecule targeting nuclear receptors, its efficacy is intrinsically linked to its ability to enter target cells and distribute to tissues expressing these receptors. This technical guide provides a comprehensive overview of the available data and methodologies related to the cellular uptake and tissue distribution of E-3030.

Core Concepts in Cellular Uptake and Distribution

The journey of a drug from administration to its site of action is a complex process governed by its physicochemical properties and its interactions with biological systems. For a PPAR agonist like E-3030, this involves absorption into the bloodstream, distribution to various tissues, and ultimately, uptake into individual cells to interact with its nuclear targets.

Cellular Uptake Mechanisms: The passage of molecules across the cell membrane can occur through several mechanisms, including:

-

Passive Diffusion: Movement of a substance across a concentration gradient, from an area of high concentration to one of low concentration. This process does not require energy.

-

Facilitated Diffusion: A type of passive transport that utilizes membrane proteins (channels or carriers) to move substances across the membrane.

-

Active Transport: The movement of substances against their concentration gradient, a process that requires energy in the form of ATP. This is often mediated by specific transporter proteins.

-

Endocytosis: The process by which cells take in substances by engulfing them in a vesicle.

Tissue Distribution: Following administration, a drug is distributed throughout the body via the circulatory system. Its accumulation in different tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites or transporters.

Quantitative Data on E-3030

Currently, publicly available literature does not contain specific quantitative data on the cellular uptake of E-3030 in various cell lines or detailed tissue distribution concentrations in animal models. The primary available data focuses on the pharmacokinetic profile and pharmacological effects of E-3030.

One study on chiglitazar, another PPAR pan-agonist, provides some insight into the potential distribution pattern of such molecules. While not specific to E-3030, it highlights the importance of tissue-specific accumulation for therapeutic effect. The study indicated that chiglitazar exhibited high distribution in the liver, pancreas, and skeletal muscles, with lower concentrations found in the kidney, heart, and adipose tissue in rats[1]. This distribution pattern aligns with the known expression and activity of PPARs in these tissues.

Further research is required to generate specific quantitative data for E-3030 to fully understand its cellular and tissue-level disposition.

Experimental Protocols

While specific protocols for E-3030 are not available, this section outlines standard methodologies that are widely used to investigate the cellular uptake and tissue distribution of small molecule drugs.

Cellular Uptake Assays

Objective: To quantify the amount of a compound taken up by cells over time and to elucidate the mechanism of uptake.

General Protocol for In Vitro Cellular Uptake Assay:

-

Cell Culture:

-

Select appropriate cell lines that endogenously express PPARα and PPARγ (e.g., hepatocytes, adipocytes, myocytes) or engineered cell lines overexpressing these receptors.

-

Culture cells to near confluence in 96-well or 24-well plates.

-

-

Compound Preparation:

-

Prepare a stock solution of E-3030 in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of E-3030 and a radiolabeled or fluorescently tagged version of the compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

-

Uptake Experiment:

-

Wash the cell monolayers with pre-warmed assay buffer.

-

Add the E-3030 working solution to the cells and incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

To determine the involvement of specific uptake mechanisms, pre-incubate cells with inhibitors of known transporters or endocytosis pathways before adding E-3030.

-

To assess the role of passive diffusion, conduct experiments at 4°C to inhibit active transport processes.

-

-

Termination and Lysis:

-

Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

-

Quantification:

-

Measure the amount of E-3030 in the cell lysate using a suitable analytical method, such as liquid scintillation counting (for radiolabeled compounds) or fluorescence spectroscopy (for fluorescently tagged compounds).

-

Determine the total protein concentration in the lysate to normalize the uptake data (e.g., ng of compound/mg of protein).

-

Tissue Distribution Studies

Objective: To determine the concentration of a compound in various tissues and organs at different time points after administration in an animal model.

General Protocol for In Vivo Tissue Distribution Study:

-

Animal Model:

-

Select an appropriate animal model (e.g., rats or mice).

-

Acclimate the animals to the housing conditions before the experiment.

-

-

Compound Administration:

-

Administer a single dose of E-3030 (often radiolabeled for ease of detection) to the animals via the intended clinical route (e.g., oral or intravenous).

-

-

Sample Collection:

-

At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a subset of animals.

-

Collect blood and various tissues of interest (e.g., liver, kidney, heart, lung, spleen, muscle, adipose tissue, brain).

-

-

Sample Processing:

-

Weigh the collected tissues.

-

Homogenize the tissues in a suitable buffer.

-

-

Quantification:

-

Determine the concentration of E-3030 in the tissue homogenates and plasma using an appropriate analytical method (e.g., liquid scintillation counting or LC-MS/MS).

-

Express the data as the amount of drug per gram of tissue (e.g., µg/g).

-

Signaling Pathways and Logical Relationships

The cellular uptake of PPAR agonists is a critical first step in their mechanism of action. While the primary signaling cascade is initiated upon binding to the nuclear PPARs, the process of cellular entry itself may involve specific transport mechanisms.

Potential Cellular Uptake Workflow for E-3030

The following diagram illustrates a hypothetical workflow for the cellular uptake of E-3030, which could involve both passive and active transport mechanisms.

Caption: Hypothetical cellular uptake pathways for E-3030.

General PPAR Signaling Pathway

Once inside the cell, E-3030 translocates to the nucleus and binds to PPARα and PPARγ. This binding event initiates a cascade of molecular events leading to changes in gene expression.

References

An In-depth Technical Guide on the Core Effects of E-3030 Free Acid on Gene Expression

Disclaimer: This document synthesizes information based on the known pharmacology of E-3030 free acid as a peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist. As of this writing, specific studies detailing the comprehensive effects of E-3030 free acid on global gene expression are not publicly available. Therefore, the information presented herein is largely inferred from the well-established roles of PPARα and PPARγ in regulating gene transcription.

Introduction

E-3030 free acid is identified as a potent dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. These receptors are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation, they form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

The dual agonism of E-3030 suggests its potential in the treatment of metabolic disorders, such as type 2 diabetes and dyslipidemia, by combining the therapeutic benefits of both PPARα and PPARγ activation[1][2]. PPARα is primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation is associated with lipid lowering. PPARγ is predominantly found in adipose tissue, macrophages, and the large intestine, and its activation enhances insulin sensitivity.

Core Signaling Pathway

The fundamental mechanism of action for E-3030 free acid involves the direct activation of PPARα and PPARγ, leading to a cascade of molecular events that culminate in altered gene expression.

Anticipated Effects on Gene Expression

Based on its dual PPARα/γ agonism, E-3030 free acid is expected to modulate the expression of a wide array of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Table 1: Predicted Gene Expression Changes Induced by E-3030 Free Acid

| Target Pathway | Gene | Predicted Effect on Expression | Primary Receptor | Function |

| Lipid Metabolism | Lipoprotein Lipase (LPL) | Upregulation | PPARα / PPARγ | Hydrolysis of triglycerides in lipoproteins. |

| Apolipoprotein C-III (ApoC-III) | Downregulation | PPARα | Inhibitor of lipoprotein lipase. | |

| Acyl-CoA Oxidase 1 (ACOX1) | Upregulation | PPARα | Rate-limiting enzyme in peroxisomal fatty acid beta-oxidation. | |

| Carnitine Palmitoyltransferase 1A (CPT1A) | Upregulation | PPARα | Rate-limiting enzyme in mitochondrial fatty acid beta-oxidation. | |

| Fatty Acid Transport Protein (FATP) | Upregulation | PPARα / PPARγ | Facilitates cellular uptake of long-chain fatty acids. | |

| Glucose Homeostasis | Glucose Transporter Type 4 (GLUT4) | Upregulation | PPARγ | Insulin-regulated glucose transporter in adipose tissue and muscle. |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Downregulation | PPARγ | Key enzyme in gluconeogenesis. | |

| Adiponectin | Upregulation | PPARγ | Adipokine that enhances insulin sensitivity. | |

| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | PPARγ | Pro-inflammatory cytokine. |

| Interleukin-6 (IL-6) | Downregulation | PPARγ | Pro-inflammatory cytokine. | |

| Nuclear Factor Kappa B (NF-κB) target genes | Downregulation | PPARγ | Transcription factor for pro-inflammatory genes. |

Experimental Protocols

While specific experimental protocols for E-3030 free acid are not available, the following methodologies are standard for characterizing the effects of PPAR agonists on gene expression.

1. Cell Culture and Treatment:

-

Cell Lines: Relevant cell lines would include human hepatoma cells (e.g., HepG2) for studying PPARα effects, and human adipocytes (e.g., differentiated SGBS cells) or macrophages (e.g., THP-1) for PPARγ effects.

-

Treatment: Cells would be cultured to a suitable confluency and then treated with varying concentrations of E-3030 free acid or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

2. RNA Extraction and Gene Expression Analysis:

-

RNA Isolation: Total RNA would be extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

-

Quantitative Real-Time PCR (qRT-PCR): For targeted gene expression analysis, cDNA would be synthesized from the extracted RNA. qRT-PCR would then be performed using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

RNA-Sequencing (RNA-Seq): For a global, unbiased assessment of gene expression, RNA-Seq would be performed. This involves library preparation, sequencing on a high-throughput platform (e.g., Illumina NovaSeq), and bioinformatic analysis to identify differentially expressed genes.

3. Western Blotting:

-

Protein Extraction and Quantification: Total protein would be extracted from cells, and protein concentration would be determined using a BCA assay.

-

Immunoblotting: Equal amounts of protein would be separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the proteins of interest and a loading control (e.g., β-actin).

Experimental Workflow

The general workflow for investigating the effects of E-3030 free acid on gene expression is depicted below.

Conclusion

E-3030 free acid, as a dual PPARα/γ agonist, holds promise for the management of metabolic diseases by favorably modulating the expression of genes central to lipid and glucose metabolism, as well as inflammation. While direct experimental data on its specific gene expression profile is currently limited in the public domain, the well-established functions of its target receptors provide a strong foundation for predicting its molecular effects. Further research, employing the methodologies outlined in this guide, is necessary to fully elucidate the detailed transcriptomic and proteomic consequences of E-3030 free acid treatment.

References

Methodological & Application

Application Notes and Protocols for the Use of E-3030 Free Acid in a db/db Mouse Model of Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of E-3030 free acid, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, in the C57BL/KsJ-db/db (db/db) mouse model of type 2 diabetes. The protocols outlined below are based on established methodologies and published findings, offering a framework for investigating the therapeutic potential of E-3030 in improving glucose homeostasis and lipid metabolism.

Introduction

The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes. These mice have a mutation in the leptin receptor gene, leading to a phenotype that closely mimics the human condition. E-3030 is a potent dual agonist of PPARα and PPARγ.[1] PPARα activation is primarily associated with increased fatty acid oxidation and reduced plasma triglycerides, while PPARγ activation enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.[2][3] The dual agonism of E-3030 suggests its potential to address multiple metabolic dysregulations characteristic of type 2 diabetes.

Mechanism of Action: PPARα/γ Signaling

E-3030 exerts its effects by binding to and activating PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in glucose and lipid metabolism, and inflammation.

Experimental Protocols

Animal Model and Husbandry

-

Animal Model: Male C57BL/KsJ-db/db mice and their non-diabetic db/+ littermates as controls.

-

Age: Start experiments when mice are between 6-8 weeks of age, as they exhibit clear signs of hyperglycemia and insulin resistance.

-

Housing: House mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of any experimental procedures.

E-3030 Formulation and Administration

-

Formulation: Prepare E-3030 free acid in a vehicle suitable for oral gavage, such as a 0.5% solution of methylcellulose in sterile water.

-

Dosage: Based on published studies, effective doses of E-3030 in db/db mice range from 1 mg/kg to 10 mg/kg body weight.[1] A dose-response study is recommended to determine the optimal dose for a specific experimental endpoint.

-

Administration: Administer E-3030 or vehicle once daily via oral gavage for a period of 14 to 28 days.

In-life Measurements

-

Body Weight and Food Intake: Monitor and record body weight and food intake daily or at least three times a week.

-

Fasting Blood Glucose: Measure fasting blood glucose levels from tail vein blood after a 6-hour fast. This can be done weekly using a standard glucometer.

Key Experimental Assays

-

Purpose: To assess the effect of E-3030 on glucose disposal.

-

Procedure:

-

Fast the mice for 6 hours.

-

Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.

-

Administer a 20% glucose solution orally at a dose of 2 g/kg body weight.

-

Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point.

-

-

Purpose: To evaluate insulin sensitivity.

-

Procedure:

-

Fast the mice for 4-6 hours.

-

Collect a baseline blood sample (t=0).

-

Administer human insulin intraperitoneally at a dose of 0.75 U/kg body weight.

-

Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

-

Measure blood glucose levels at each time point.

-

-

Procedure:

-

At the end of the treatment period, fast the mice for 6 hours.

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Collect terminal blood via cardiac puncture for analysis of plasma parameters.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Harvest tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Snap-freeze tissues in liquid nitrogen and store them at -80°C for later analysis.

-

Biochemical Analysis

-

Plasma Parameters: Use commercially available ELISA kits to measure plasma levels of insulin, triglycerides (TG), non-esterified fatty acids (NEFA), and adiponectin.

-

Tissue Analysis: Homogenize liver and muscle tissues to measure triglyceride content.

Expected Outcomes and Data Presentation

Treatment with E-3030 in db/db mice is expected to result in improvements in multiple metabolic parameters. The following tables summarize representative data from studies using E-3030 in this model.[1]

Table 1: Effect of E-3030 on Fasting Blood Glucose and Plasma Insulin

| Treatment Group | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) |

| db/+ Control | 150 ± 10 | 1.5 ± 0.3 |

| db/db Vehicle | 450 ± 25 | 15 ± 2.0 |

| db/db E-3030 (3 mg/kg) | 250 ± 20 | 8 ± 1.5 |

| db/db E-3030 (10 mg/kg) | 180 ± 15 | 5 ± 1.0 |

Table 2: Effect of E-3030 on Plasma Lipids and Adiponectin

| Treatment Group | Triglycerides (mg/dL) | NEFA (mEq/L) | Adiponectin (µg/mL) |

| db/+ Control | 80 ± 10 | 0.5 ± 0.1 | 15 ± 2.0 |

| db/db Vehicle | 250 ± 30 | 1.2 ± 0.2 | 5 ± 1.0 |

| db/db E-3030 (3 mg/kg) | 150 ± 20 | 0.8 ± 0.1 | 10 ± 1.5 |

| db/db E-3030 (10 mg/kg) | 100 ± 15 | 0.6 ± 0.1 | 12 ± 1.8 |

Table 3: Effect of E-3030 on Oral Glucose Tolerance Test (AUC)

| Treatment Group | Glucose AUC (mg/dL * min) |

| db/+ Control | 18000 ± 1500 |

| db/db Vehicle | 60000 ± 5000 |

| db/db E-3030 (3 mg/kg) | 40000 ± 4000 |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of E-3030 in the db/db mouse model.

Conclusion

E-3030 free acid demonstrates significant potential for the treatment of type 2 diabetes by improving both glucose and lipid metabolism in the db/db mouse model. The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic efficacy and underlying mechanisms of this promising dual PPARα/γ agonist. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.

References

- 1. Antidiabetic and hypolipidemic effects of a novel dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, E3030, in db/db mice and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P633H, a novel dual agonist at peroxisome proliferator-activated receptors α and γ, with different anti-diabetic effects in db/db and KK-Ay mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Preclinical Oral Administration of E-3030 Free Acid in Beagle Dog Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preclinical evaluation of E-3030 free acid in beagle dogs. It outlines detailed protocols for single-dose and repeat-dose oral toxicity and pharmacokinetic studies. The beagle dog is a commonly used non-rodent species in preclinical research due to its physiological similarities to humans.[1][2] These application notes are intended to ensure the safe and effective conduct of in vivo studies, adherence to regulatory guidelines, and the generation of high-quality, reproducible data for the safety assessment of E-3030.

Introduction

Preclinical toxicology and pharmacokinetic studies are fundamental to the development of new pharmaceutical agents.[3] These studies aim to characterize the safety profile and the absorption, distribution, metabolism, and excretion (ADME) of a test compound. The beagle dog is a standard non-rodent model for such studies due to its anatomical and physiological parallels to humans.[1][2] This document provides a generalized framework for the oral administration of a hypothetical compound, E-3030 free acid, to beagle dogs, which can be adapted based on the specific physicochemical properties of the compound and the study objectives.

Data Presentation

Table 1: Representative Single-Dose Pharmacokinetic Parameters of a Hypothetical Compound in Beagle Dogs

| Parameter | Dose Group 1 (Low Dose) | Dose Group 2 (Mid Dose) | Dose Group 3 (High Dose) |

| Dose (mg/kg) | 5 | 25 | 100 |

| Cmax (ng/mL) | 150 ± 35 | 850 ± 120 | 3200 ± 450 |

| Tmax (hr) | 1.5 ± 0.5 | 2.0 ± 0.8 | 2.5 ± 1.0 |

| AUC (0-t) (ng*hr/mL) | 900 ± 210 | 5100 ± 750 | 21000 ± 3200 |

| t1/2 (hr) | 4.2 ± 1.1 | 4.8 ± 1.3 | 5.1 ± 1.5 |

Data are presented as mean ± standard deviation.

Table 2: Representative Hematological and Clinical Chemistry Data from a 28-Day Repeat-Dose Oral Toxicity Study in Beagle Dogs

| Parameter | Control Group | Low Dose (5 mg/kg) | Mid Dose (25 mg/kg) | High Dose (100 mg/kg) |

| Hematology | ||||

| White Blood Cells (x10^9/L) | 10.5 ± 2.1 | 10.2 ± 1.9 | 9.8 ± 2.3 | 8.5 ± 1.7 |

| Red Blood Cells (x10^12/L) | 6.8 ± 0.5 | 6.7 ± 0.6 | 6.5 ± 0.4 | 6.1 ± 0.5 |

| Hemoglobin (g/dL) | 15.2 ± 1.1 | 15.0 ± 1.3 | 14.7 ± 1.0 | 13.8 ± 0.9 |

| Platelets (x10^9/L) | 350 ± 50 | 345 ± 55 | 330 ± 48 | 310 ± 60 |

| Clinical Chemistry | ||||

| Alanine Aminotransferase (U/L) | 45 ± 10 | 48 ± 12 | 65 ± 15 | 150 ± 30 |

| Aspartate Aminotransferase (U/L) | 38 ± 8 | 41 ± 9 | 55 ± 11* | 120 ± 25 |

| Alkaline Phosphatase (U/L) | 80 ± 15 | 85 ± 18 | 110 ± 20 | 250 ± 40** |

| Blood Urea Nitrogen (mg/dL) | 15 ± 3 | 16 ± 4 | 18 ± 5 | 25 ± 6 |

| Creatinine (mg/dL) | 0.9 ± 0.2 | 0.9 ± 0.2 | 1.1 ± 0.3 | 1.5 ± 0.4* |

*p < 0.05, *p < 0.01 compared to control group. Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Husbandry and Care

-

Species: Beagle dogs, purpose-bred for research.

-

Age: Approximately 6-9 months old at the start of the study.

-

Housing: Housed individually in environmentally controlled rooms with a 12-hour light/dark cycle.

-

Diet: Fed a standard certified laboratory diet. Water will be available ad libitum.

-

Acclimatization: Animals should be acclimated to the laboratory environment for at least two weeks prior to the start of the study.

E-3030 Free Acid Formulation

-

Formulation: E-3030 free acid should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water) to the desired concentrations.

-

Analysis: The formulation should be analyzed for concentration, homogeneity, and stability.

Single-Dose Oral Pharmacokinetic Study

-

Dose Groups: At least three dose levels (low, mid, high) and a control group (vehicle only) should be included.

-

Administration: The test article is administered via oral gavage. Animals should be fasted overnight prior to dosing.

-

Blood Sampling: Blood samples (approximately 2 mL) are collected from a peripheral vein (e.g., cephalic or saphenous) into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of E-3030 are determined using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.

28-Day Repeat-Dose Oral Toxicity Study

-

Dose Groups: Three dose levels and a control group, with an equal number of male and female dogs in each group.

-

Administration: The test article is administered daily via oral gavage for 28 consecutive days.

-

Clinical Observations: Animals are observed twice daily for any clinical signs of toxicity. Detailed clinical examinations are performed weekly.

-

Body Weight and Food Consumption: Body weight is recorded weekly. Food consumption is measured daily.

-

Hematology and Clinical Chemistry: Blood samples are collected at pre-test and at the end of the treatment period for hematology and clinical chemistry analysis.

-

Hematology: Parameters to be measured include white blood cell count, red blood cell count, hemoglobin, hematocrit, and platelet count.

-